Nitromide

Anticoccidial resistance Cross-resistance Eimeria acervulina

Nitromide (3,5-Dinitrobenzamide, CAS 121-81-3) is a synthetic nitrobenzamide anticoccidial agent historically deployed as a feed additive for the prevention and control of coccidiosis in poultry. It is classified as a non-ionophore (chemical) anticoccidiostat, distinguishing it from polyether ionophores such as monensin or salinomycin in both mechanism of action and resistance development patterns.

Molecular Formula C7H5N3O5
Molecular Weight 211.13 g/mol
CAS No. 121-81-3
Cat. No. B1662146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitromide
CAS121-81-3
Synonyms3,5-dinitrobenzamide
nitromide
Unistat
Molecular FormulaC7H5N3O5
Molecular Weight211.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
InChIInChI=1S/C7H5N3O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H,(H2,8,11)
InChIKeyUUKWKUSGGZNXGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitromide (CAS 121-81-3) Procurement Guide: Chemical Profile and In-Class Positioning for Anticoccidial Selection


Nitromide (3,5-Dinitrobenzamide, CAS 121-81-3) is a synthetic nitrobenzamide anticoccidial agent historically deployed as a feed additive for the prevention and control of coccidiosis in poultry [1]. It is classified as a non-ionophore (chemical) anticoccidiostat, distinguishing it from polyether ionophores such as monensin or salinomycin in both mechanism of action and resistance development patterns [2]. Nitromide was commercialized as a component of multi-drug feed premixes including Tristat, Unistat, and Unistat-3, typically incorporated at concentrations delivering 0.025% active ingredient in finished feed [3].

Nitromide (CAS 121-81-3) Selection Rationale: Why In-Class Nitrobenzamide Substitution Is Not Straightforward


Within the nitrobenzamide anticoccidial class, compounds sharing the 3,5-dinitrobenzamide core structure cannot be treated as interchangeable commodities. The closely related analog dinitolmide (zoalene, 3,5-dinitro-o-toluamide) differs from nitromide (3,5-dinitrobenzamide) by a single methyl substitution on the aromatic ring, yet this minor structural divergence produces distinct cross-resistance profiles and species-specific efficacy patterns [1]. Furthermore, nitromide's metabolic fate diverges markedly from other nitro-containing anticoccidials: its predominant urinary clearance pathway (58% of dose in chickens) contrasts with compounds that rely more heavily on fecal elimination or undergo different nitro-reduction kinetics [2]. Procurement decisions predicated solely on class membership without attention to these differentiating factors risk selecting a compound with unintended resistance liabilities or incompatible residue clearance characteristics.

Nitromide (CAS 121-81-3) Quantitative Differentiation Evidence: Comparator-Based Procurement Data


Nitromide vs. Dinitolmide Cross-Resistance Divergence: Eimeria acervulina Resistance Profile

In a controlled resistance induction study, a strain of Eimeria acervulina rendered resistant to nitromide (3,5-dinitrobenzamide) through 19 serial passages retained full sensitivity to clopidol and decoquinate but exhibited complete cross-resistance to zoalene (dinitolmide) [1]. Conversely, a strain rendered resistant to dinitolmide remained sensitive to clopidol, decoquinate, and furazolidone [1]. This asymmetric cross-resistance pattern—where nitromide-resistant parasites are cross-resistant to dinitolmide but dinitolmide-resistant parasites may retain sensitivity to other agents—has direct implications for rotation program design.

Anticoccidial resistance Cross-resistance Eimeria acervulina

Nitromide Metabolic Fate: Urinary vs. Fecal Clearance Differentiation from Alternative Anticoccidials

Nitromide exhibits a metabolic clearance profile that is distinctive among anticoccidial agents. In colostomized chickens receiving oral doses, nitromide was cleared predominantly via urinary excretion (58% of administered dose) with a smaller fecal component (21% of dose), whereas rats displayed a more balanced elimination pattern (52% urinary, 44% fecal) [1]. The major urinary metabolites identified include 3-amino-5-nitrobenzamide, 3-acetamido-5-nitrobenzamide, 3-acetamide-5-aminobenzamide, and 3,5-diacetamidobenzamide; the predominant fecal metabolite in chickens was 3-acetamido-5-nitrobenzamide (67% of fecal 14C) [1]. This urinary-dominant excretion pathway contrasts with several other anticoccidial classes that rely more substantially on biliary/fecal elimination, though direct comparator data for other nitrobenzamides under identical conditions are not available in the retrieved literature.

Pharmacokinetics Metabolism Residue clearance

Nitromide Oral Acute Toxicity in Chickens: Comparative LD50 Values vs. Related Nitro-Containing Feed Additives

Nitromide's oral acute toxicity profile in chickens (LD50 = 900 mg/kg) indicates a moderate safety margin [1]. For procurement context, this value falls within the typical range for nitrobenzamide anticoccidials but differs from structurally distinct anticoccidial classes. No direct head-to-head LD50 comparison with dinitolmide under identical experimental conditions was retrieved from the accessible literature; however, the intraperitoneal LD50 in chickens (280 mg/kg) and oral LD50 in turkeys (1150 mg/kg) provide additional species-specific safety reference points [1]. In rats, oral LD50 is reported at 1250 mg/kg, with intraperitoneal LD50 at 320 mg/kg [1].

Toxicology Safety margin Acute toxicity

Nitromide as Component of Multi-Drug Formulations: Unistat-3 Fixed-Dose Combination Differentiation

Nitromide is commercially available not only as a pure active pharmaceutical ingredient but also as a component of proprietary multi-drug feed premixes including Unistat-3 [1]. In Unistat-3, nitromide is co-formulated at 0.025% with acetyl-(p-nitrophenyl)-sulfanilamide (0.030%) and 3-nitro-4-hydroxyphenylarsonic acid (0.005%), with the premix added to poultry feed at 0.1% overall inclusion rate [1]. This fixed-dose combination strategy contrasts with single-agent anticoccidials such as dinitolmide or decoquinate, which are typically administered as monotherapy or in rotational programs.

Feed additive formulation Fixed-dose combination Commercial premix

Analytical Detection Differentiation: Nitromide vs. Aklomide LOD and Recovery in Poultry Matrices

A fluorescence quenching method using MPA-capped CdTe quantum dots was developed for simultaneous or parallel detection of aklomide and nitromide in poultry matrices [1]. Under optimized conditions, the limit of detection (LOD) for nitromide was established at 0.0388 μg/mL, which is approximately 1.8-fold higher than the LOD for aklomide (0.0215 μg/mL) under the same analytical system [1]. In method validation using spiked chicken and duck samples, nitromide recoveries ranged from 99.41% to 101.24% with relative standard deviations (RSD) between 0.29% and 1.19% (n=5) [1].

Analytical chemistry Residue detection Fluorescence sensor

Nitromide (CAS 121-81-3) Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Scenario 1: Anticoccidial Resistance Management in Poultry Rotation Programs

Procurement of nitromide is most strategically justified in poultry production systems implementing structured anticoccidial rotation programs where cross-resistance patterns must be carefully managed. The documented asymmetric cross-resistance between nitromide and dinitolmide [1] indicates that nitromide should not directly follow dinitolmide in rotation sequences without an adequate rest period, as nitromide-resistant Eimeria acervulina strains exhibit full cross-resistance to zoalene. Conversely, nitromide's retained efficacy against strains resistant to Statyl (methyl benzoquate) and its sensitivity profile with respect to clopidol and decoquinate [1] support its integration into rotation programs that alternate between mechanistically distinct anticoccidial classes. This evidence positions nitromide as a rotation option distinct from dinitolmide, though the absence of large-scale contemporary field efficacy data warrants conservative application in modern production settings.

Scenario 2: Residue Monitoring Method Development and Analytical Standard Procurement

Nitromide analytical reference standards are essential for laboratories developing or validating residue detection methods for poultry tissue monitoring. The compound's distinctive metabolic profile—with 58% urinary clearance and identifiable metabolites including 3-amino-5-nitrobenzamide and 3-acetamido-5-nitrobenzamide [1]—necessitates targeted analytical approaches that differ from methods optimized for fecal-excreted anticoccidials. The established LOD of 0.0388 μg/mL via MPA-CdTe QDs fluorescence sensing, with recoveries of 99.41-101.24% in chicken and duck matrices [2], provides a validated benchmark for method performance expectations. Laboratories procuring nitromide standards should note the differential sensitivity between nitromide and aklomide under identical detection conditions [2], which may influence multi-analyte method design.

Scenario 3: Pharmacokinetic and Metabolism Studies Requiring Defined Clearance Pathway Reference

Research programs investigating anticoccidial pharmacokinetics, tissue residue depletion, or drug metabolism pathways may select nitromide as a model compound due to its well-characterized metabolic fate in both avian and mammalian species. The quantitative excretion data—58% urinary and 21% fecal in chickens, versus 52% urinary and 44% fecal in rats [1]—provides a defined baseline for comparative interspecies metabolism studies. The identification of specific urinary and fecal metabolites [1] further enables targeted analytical method development. Researchers should note that the available metabolism literature on nitromide dates primarily from the 1980s and 1999; contemporary validation under current husbandry conditions may be warranted.

Technical Documentation Hub

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